molecular formula C14H11FN4OS B2807744 N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-33-6

N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No. B2807744
M. Wt: 302.33
InChI Key: JBYJCUVJZGNEAR-UHFFFAOYSA-N
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Description

“N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” is a complex organic compound. However, there seems to be a discrepancy in the search results, as the closest match found was for “Ocfentanil”, a fentanyl analogue1. It’s important to verify the exact chemical structure and name of the compound for accurate information.



Synthesis Analysis

Unfortunately, specific synthesis information for “N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” was not found. However, there are general synthetic approaches to thieno[3,2-d]pyrimidine derivatives2. These methods often involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal2.



Molecular Structure Analysis

The molecular structure of this compound could not be found directly. It’s recommended to use specialized chemical databases or software to obtain the exact molecular structure based on the IUPAC name.



Chemical Reactions Analysis

Specific chemical reactions involving “N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” were not found. Chemical reactions would depend on the exact structure and functional groups present in the molecule.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide” could not be found directly. Such properties would include melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Synthesis and Biological Applications

Thienopyrimidine derivatives have been synthesized and studied for their broad biological activities. A study by Tolba et al. (2018) reported the synthesis of new thieno[2,3-d]pyrimidine heterocyclic compounds, showcasing remarkable activity towards fungi, bacteria, and inflammation. This underscores the compound's potential in antimicrobial and anti-inflammatory drug development (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Antimicrobial and Anti-inflammatory Potential

Another study emphasizes the antimicrobial and anti-inflammatory properties of thienopyrimidine derivatives. Specifically, these compounds have shown promise in inhibiting the growth of harmful bacteria and fungi, as well as reducing inflammation, highlighting their potential in treating infections and inflammatory conditions (I. M. Abbas, S. M. Gomha, M. Elaasser, & Bazada K. A. Mabrouk, 2015).

Antitumor Activity

Research conducted by Hafez and El-Gazzar (2017) on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has unveiled potent anticancer activity across various human cancer cell lines. This indicates the potential use of such compounds in developing new antitumor therapies (Hafez & El-Gazzar, 2017).

Antifungal Effects

The antifungal effects of thienopyrimidine derivatives have also been documented, with specific compounds showing significant activity against important types of fungi. This suggests a potential application in antifungal drug development, offering new avenues for treating fungal infections (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, & A. AlameriAmeer, 2017).

Safety And Hazards

Specific safety and hazard information for this compound was not found. It’s important to handle all chemical compounds with appropriate safety measures, especially if the compound is new or not well-studied.


Future Directions

The future directions for this compound could not be found directly. However, thieno[3,2-d]pyrimidines and related compounds have been studied for their potential as antiviral, antimicrobial, and antitumor agents2. Further research could explore these and other potential applications.


Please note that this analysis is based on the information available and may not be fully accurate for “N-[(2-fluorophenyl)methoxy]-N’-thieno[2,3-d]pyrimidin-4-ylmethanimidamide”. It’s recommended to consult with a chemist or use specialized chemical databases for more accurate and detailed information.


properties

IUPAC Name

N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c15-12-4-2-1-3-10(12)7-20-19-9-17-13-11-5-6-21-14(11)18-8-16-13/h1-6,8-9H,7H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJCUVJZGNEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CONC=NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CON/C=N\C2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

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